molecular formula C20H20BrN3O2S B6086398 SALOR-INT L227587-1EA CAS No. 477313-81-8

SALOR-INT L227587-1EA

Cat. No.: B6086398
CAS No.: 477313-81-8
M. Wt: 446.4 g/mol
InChI Key: PLXNTNZWEMAWCQ-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O2S/c1-3-23(4-2)18(25)13-27-20-22-17-8-6-5-7-16(17)19(26)24(20)15-11-9-14(21)10-12-15/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXNTNZWEMAWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477313-81-8
Record name 2-((3-(4-BROMO-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)-N,N-DIETHYLACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L227587-1EA involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures to ensure consistency and safety. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L227587-1EA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

SALOR-INT L227587-1EA has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving cellular processes.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Biological Activity

SALOR-INT L227587-1EA, also known as N-[(4-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine; dihydrochloride, is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

PropertyDetails
Molecular FormulaC₁₄H₁₈Cl₂N₄
Molecular Weight322.7 g/mol
SolubilitySoluble in water and organic solvents
Chemical StructureChemical Structure

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate : Reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base (e.g., potassium carbonate).
  • Final Product Formation : The intermediate is then reacted with 3-chloropropylamine to yield the final compound.
  • Salt Formation : Conversion to the dihydrochloride salt using hydrochloric acid for enhanced stability and solubility.

This compound exhibits its biological activity through interactions with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring may interact with metal ions or enzyme active sites, inhibiting their activity.
  • Receptor Binding : The compound acts as a ligand in receptor binding studies, suggesting potential therapeutic applications in modulating receptor-mediated pathways.

Pharmacological Properties

Research indicates that this compound has promising pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : The compound has been explored for its ability to disrupt cellular processes associated with cancer cell proliferation.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial properties against various bacterial strains.
    • Findings : Demonstrated significant inhibition of bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent.
  • Investigation into Anticancer Effects :
    • Objective : Assess the impact on cancer cell lines.
    • Results : Showed a reduction in cell viability in treated samples compared to controls, suggesting possible anticancer activity.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

Compound NameBiological ActivityUnique Features
N-(4-chlorobenzyl)imidazoleModerate receptor bindingLacks the propanamine side chain
3-chloropropylamineLimited biological activitySimple amine structure
This compoundEnhanced stability & activitySpecific combination of functional groups

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